An In-depth Technical Guide to 2-Bromo-4-chlorothieno[3,2-c]pyridine
An In-depth Technical Guide to 2-Bromo-4-chlorothieno[3,2-c]pyridine
CAS Number: 28948-61-0
This technical guide provides a comprehensive overview of 2-Bromo-4-chlorothieno[3,2-c]pyridine, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, reactivity, and its role in the development of novel therapeutics.
Chemical and Physical Properties
2-Bromo-4-chlorothieno[3,2-c]pyridine is a halogenated fused heterocyclic compound. Its structure, combining a thiophene and a pyridine ring, provides a unique scaffold for chemical modification and interaction with biological targets.
| Property | Value | Reference |
| CAS Number | 28948-61-0 | [1] |
| Molecular Formula | C₇H₃BrClNS | [1][2] |
| Molecular Weight | 248.53 g/mol | [1][2] |
| Predicted XlogP | 3.9 | [2] |
| Monoisotopic Mass | 246.8858 Da | [2] |
Synthesis and Reactivity
The reactivity of 2-Bromo-4-chlorothieno[3,2-c]pyridine is primarily dictated by the two halogen substituents, which serve as versatile handles for further functionalization. The bromine atom at the 2-position and the chlorine atom at the 4-position are susceptible to various cross-coupling reactions, enabling the introduction of a wide range of substituents.
Suzuki-Miyaura Cross-Coupling Reaction
The bromine at the 2-position of the thiophene ring is particularly amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the formation of carbon-carbon bonds, introducing aryl, heteroaryl, or alkyl groups at this position. Such modifications are crucial for exploring the structure-activity relationship (SAR) of derivatives in drug discovery programs.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
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2-Bromo-4-chlorothieno[3,2-c]pyridine (1.0 equiv)
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Arylboronic acid (1.1-1.5 equiv)
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Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)
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Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
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Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)
Procedure:
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In a flame-dried Schlenk flask, combine 2-Bromo-4-chlorothieno[3,2-c]pyridine, the arylboronic acid, palladium catalyst, and base.
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Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
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Add the degassed solvent via syringe.
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Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Caption: Workflow for the Suzuki-Miyaura cross-coupling of 2-Bromo-4-chlorothieno[3,2-c]pyridine.
Spectroscopic Data
While experimental spectra for 2-Bromo-4-chlorothieno[3,2-c]pyridine are not widely published, predicted data and data from analogous structures can provide valuable insights for characterization.
Predicted Mass Spectrometry Data:
| Adduct | m/z |
| [M+H]⁺ | 247.89308 |
| [M+Na]⁺ | 269.87502 |
| [M-H]⁻ | 245.87852 |
ngcontent-ng-c1205671314="" class="ng-star-inserted">Data from PubChemLite.
Applications in Medicinal Chemistry
The thieno[3,2-c]pyridine scaffold is a recognized pharmacophore in drug discovery, with derivatives exhibiting a range of biological activities. Notably, this scaffold is a key component of inhibitors targeting important signaling pathways implicated in cancer and other diseases.
Inhibition of the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and its aberrant activation is linked to several cancers.[3][4] Derivatives of the thieno[3,2-c]pyridine core have been identified as potent inhibitors of this pathway.
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Hedgehog Acyltransferase (HHAT) Inhibitors: 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine derivatives have been developed as inhibitors of HHAT, an enzyme essential for the activity of Hedgehog proteins.[3]
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Smoothened (Smo) Antagonists: Other thieno[3,2-c]pyridine derivatives act as antagonists of the Smoothened (Smo) receptor, a key transducer of the Hh signal.[4]
2-Bromo-4-chlorothieno[3,2-c]pyridine serves as a valuable starting material for the synthesis of libraries of thieno[3,2-c]pyridine derivatives to probe the SAR of Hh pathway inhibitors. The bromo and chloro substituents offer orthogonal handles for diversification, allowing for the systematic exploration of chemical space around the core scaffold.
Caption: Inhibition of the Hedgehog signaling pathway by thieno[3,2-c]pyridine derivatives.
Conclusion
2-Bromo-4-chlorothieno[3,2-c]pyridine is a strategically important building block for the synthesis of novel compounds with potential therapeutic applications. Its versatile reactivity, particularly in cross-coupling reactions, allows for the creation of diverse chemical libraries. The established role of the thieno[3,2-c]pyridine scaffold in inhibiting key signaling pathways, such as the Hedgehog pathway, underscores the value of this compound in modern drug discovery efforts. Further research into the synthesis and biological evaluation of derivatives of 2-Bromo-4-chlorothieno[3,2-c]pyridine is warranted to fully explore its potential in developing new medicines.
References
- 1. 2-bromo-4-chlorothieno[3,2-c]pyridine [allbiopharm.com]
- 2. PubChemLite - 2-bromo-4-chlorothieno[3,2-c]pyridine (C7H3BrClNS) [pubchemlite.lcsb.uni.lu]
- 3. Design, Synthesis, and Evaluation of Inhibitors of Hedgehog Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists - MedChemComm (RSC Publishing) [pubs.rsc.org]
